molecular formula C15H23BO2 B2912601 4,4,5,5-Tetramethyl-2-(3-propylphenyl)-1,3,2-dioxaborolane CAS No. 1402884-05-2

4,4,5,5-Tetramethyl-2-(3-propylphenyl)-1,3,2-dioxaborolane

Cat. No.: B2912601
CAS No.: 1402884-05-2
M. Wt: 246.16
InChI Key: JGNYJUVXKHWGOD-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(3-propylphenyl)-1,3,2-dioxaborolane is a boronic ester featuring a 3-propylphenyl substituent attached to a pinacol boronate core. This compound is part of the dioxaborolane family, widely used in Suzuki-Miyaura cross-coupling reactions due to their stability and tunable reactivity . The 3-propylphenyl group introduces a hydrophobic alkyl chain, which may enhance solubility in nonpolar solvents and influence steric/electronic properties during catalytic processes.

Key Synthesis Pathway: The compound is synthesized via sequential functionalization. For example, [3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol (2b) is prepared from 3-formylbenzeneboronic acid through pinacol esterification and reduction (86% yield, m.p. 48–50°C) . Further derivatization introduces the propyl group through alkylation or coupling strategies.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(3-propylphenyl)-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BO2/c1-6-8-12-9-7-10-13(11-12)16-17-14(2,3)15(4,5)18-16/h7,9-11H,6,8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGNYJUVXKHWGOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1402884-05-2
Record name 4,4,5,5-tetramethyl-2-(3-propylphenyl)-1,3,2-dioxaborolane
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(3-propylphenyl)-1,3,2-dioxaborolane typically involves the reaction of a boronic acid or boronate ester with a suitable phenyl derivative. One common method is the reaction of 3-propylphenylboronic acid with pinacol in the presence of a dehydrating agent such as toluene. The reaction is usually carried out under reflux conditions to facilitate the formation of the dioxaborolane ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(3-propylphenyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or borate esters.

    Reduction: Reduction reactions can convert the boron atom to a borohydride.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and alcohols are employed under appropriate conditions.

Major Products

    Oxidation: Boronic acids or borate esters.

    Reduction: Borohydrides.

    Substitution: Various substituted phenyl derivatives depending on the reagents used.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(3-propylphenyl)-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Medicine: Explored as a precursor for the synthesis of pharmaceuticals and biologically active molecules.

    Industry: Utilized in the production of advanced materials and polymers due to its ability to form stable boron-containing compounds.

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-(3-propylphenyl)-1,3,2-dioxaborolane exerts its effects is primarily through its ability to participate in various chemical reactions. The boron atom in the dioxaborolane ring can form stable complexes with other molecules, facilitating reactions such as cross-coupling. The molecular targets and pathways involved depend on the specific application, such as binding to cancer cells in BNCT or acting as a catalyst in organic synthesis.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The substituent on the dioxaborolane ring critically impacts physical properties and reactivity:

Compound Name Substituent Melting Point (°C) ¹¹B NMR (ppm) Key Applications/Notes Reference
Target Compound 3-Propylphenyl Not reported ~30.88* Hydrophobic ligand design
2-(Thiophen-3-yl) derivative Thiophene-3-yl Not reported ~33.7 Conjugated materials synthesis
2-(2-Methyl-5-nitrophenyl) derivative 2-Methyl-5-nitrophenyl Not reported Not reported Electron-deficient coupling partner
2-(9-Anthryl) derivative (AnthBpin) Anthracen-9-yl Not reported Not reported Luminescent materials
2-Phenethyl derivative Phenethyl Not reported 33.7 Model for alkyl-substituted boronates

*Inference from structurally similar compound 3b (¹¹B NMR δ 30.88) .

  • The 3-propylphenyl group offers moderate steric demand.
  • Electronic Effects : Electron-withdrawing groups (e.g., nitro in ) increase boron electrophilicity, enhancing oxidative addition in cross-coupling. The 3-propylphenyl group is electron-neutral, favoring standard Suzuki conditions.
  • Solubility : Alkyl chains (e.g., 3-propylphenyl, phenethyl ) improve solubility in organic solvents compared to purely aromatic derivatives (e.g., AnthBpin).

Reactivity in Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling : The target compound’s arylboronate group facilitates coupling with aryl halides. Its reactivity is intermediate between electron-deficient (e.g., nitro-substituted ) and electron-rich (e.g., methoxy-substituted ) analogues.
  • Steric Limitations : Compared to MesBpin (2,4,6-trimethylphenyl ), the 3-propylphenyl group imposes less steric hindrance, enabling coupling with ortho-substituted aryl halides.

Stability and Handling

  • Hydrolytic Stability : The pinacol ester core resists hydrolysis, but substituents modulate stability. For example, electron-deficient derivatives (e.g., nitro ) may exhibit reduced stability under acidic conditions.
  • Thermal Stability : Higher melting points (e.g., 170–173°C for phthalimide derivative 3b ) correlate with crystalline packing in solid-state applications.

Biological Activity

4,4,5,5-Tetramethyl-2-(3-propylphenyl)-1,3,2-dioxaborolane is a boron-containing compound that has gained attention in medicinal chemistry and bioconjugation due to its unique structural properties. This article explores its biological activity, synthesis methods, applications in drug delivery and imaging, and relevant case studies.

  • Molecular Formula : C₁₄H₁₉BO₂
  • Molecular Weight : 230.11 g/mol
  • CAS Number : 870004-04-9
  • Physical State : Colorless to light yellow liquid
  • Purity : >95% (GC)

The biological activity of this compound primarily revolves around its role as a boron-based reagent in various biochemical applications:

  • Bioorthogonal Chemistry : The compound can participate in bioorthogonal reactions which are crucial for labeling biomolecules without interfering with their natural functions. This property is particularly useful in the development of imaging agents and therapeutic compounds.
  • Drug Delivery Systems : Its ability to form stable complexes with biomolecules enhances the delivery efficiency of drugs. The dioxaborolane moiety allows for the selective release of therapeutic agents under specific physiological conditions.
  • Fluorescent Imaging : The compound has been utilized in the synthesis of fluorescent probes for live-cell imaging. Its incorporation into biomolecules facilitates tracking and visualization in biological studies.

Synthesis Methods

The synthesis of this compound typically involves:

  • Borylation Reactions : Utilizing transition metal catalysts (e.g., palladium) to facilitate the formation of boron-carbon bonds.
  • Functionalization : Modifying the dioxaborolane structure to enhance solubility and reactivity towards biological targets.

Case Study 1: Imaging Applications

A study demonstrated the use of dioxaborolanes in the development of positron-emitting probes for PET imaging. The incorporation of this compound allowed for efficient labeling without compromising antibody binding capabilities. This enabled better visualization of target tissues in vivo .

Case Study 2: Drug Delivery Systems

Research indicated that conjugating this dioxaborolane with anticancer drugs improved the pharmacokinetics and biodistribution profiles. The compound's ability to release drugs selectively in tumor microenvironments was highlighted as a significant advantage over traditional delivery systems .

Table 1: Comparison of Biological Activities

Activity TypeDescriptionReference
Bioorthogonal ReactionsFacilitates labeling without disrupting function
Drug DeliveryEnhances delivery efficiency and targeted release
Imaging ProbesUsed in PET imaging for live-cell tracking

Table 2: Synthesis Methods Overview

MethodDescriptionAdvantages
BorylationFormation of boron-carbon bonds using catalystsHigh selectivity
FunctionalizationModifying dioxaborolane for enhanced reactivityImproved solubility

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